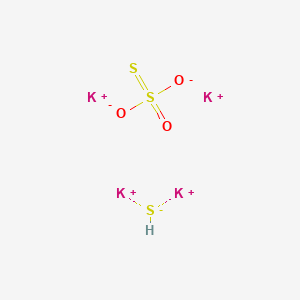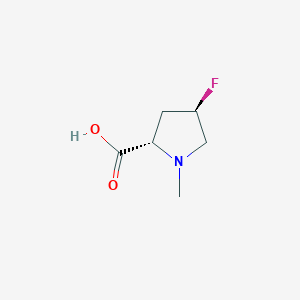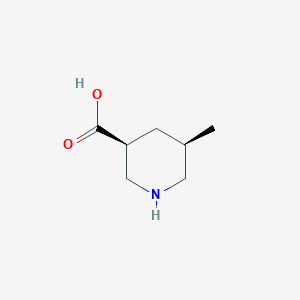
5-(2,4-Difluorophenyl)pyridin-2-amine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-Difluorophenyl)pyridin-2-amine, 95% (5-DFPPA) is a synthetic compound, which has been widely used in scientific research due to its unique properties. It is a white, crystalline powder and has a melting point of 99-101°C. It is soluble in water, ethanol, and methanol. 5-DFPPA has been used in a variety of applications, including synthesis of other compounds, as a reagent, and as a research tool.
Aplicaciones Científicas De Investigación
5-(2,4-Difluorophenyl)pyridin-2-amine, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, as well as a research tool in studies of biological systems. It has also been used in the study of enzyme inhibitors, as a fluorescent probe in cell imaging, and as a tool for studying the structure and function of proteins.
Mecanismo De Acción
5-(2,4-Difluorophenyl)pyridin-2-amine, 95% has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that catalyzes the production of prostaglandins, which are important regulators of inflammation. 5-(2,4-Difluorophenyl)pyridin-2-amine, 95% has been found to inhibit the enzyme by binding to its active site, thus preventing the production of prostaglandins.
Biochemical and Physiological Effects
The inhibition of COX-2 by 5-(2,4-Difluorophenyl)pyridin-2-amine, 95% has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and pain, as well as to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, 5-(2,4-Difluorophenyl)pyridin-2-amine, 95% has been found to have anti-tumor effects, to reduce the risk of cardiovascular disease, and to have anti-bacterial effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2,4-Difluorophenyl)pyridin-2-amine, 95% has several advantages for laboratory experiments. It is a highly soluble compound and is easy to use in various synthetic reactions. Additionally, it is relatively inexpensive and has a high degree of purity. However, there are some limitations to its use in laboratory experiments. It is not very stable in alkaline solutions and must be stored in a cool, dry place to maintain its efficacy. Additionally, it is not very soluble in organic solvents and must be used in aqueous solutions.
Direcciones Futuras
The potential future directions for 5-(2,4-Difluorophenyl)pyridin-2-amine, 95% are numerous. It has been suggested that it could be used to study the effects of other drugs on the COX-2 enzyme, as well as to study the effects of inflammation on other biological systems. Additionally, it could be used to develop new drugs that target COX-2 or other enzymes. Additionally, it could be used to study the effects of inflammation on other biological systems, such as the immune system. Finally, it could be used to develop new drugs that target other enzymes or pathways.
Métodos De Síntesis
The synthesis of 5-(2,4-Difluorophenyl)pyridin-2-amine, 95% is accomplished by the reaction of 2,4-difluorophenylboronic acid and pyridine-2-carboxylic acid. The reaction is conducted in a two-step process, first by forming the difluorophenylboronic ester and then by reacting it with pyridine-2-carboxylic acid. The reaction is carried out in an aqueous solution of sodium hydroxide at a temperature of 70°C. The reaction yields 5-(2,4-Difluorophenyl)pyridin-2-amine, 95% in 95% purity.
Propiedades
IUPAC Name |
5-(2,4-difluorophenyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2/c12-8-2-3-9(10(13)5-8)7-1-4-11(14)15-6-7/h1-6H,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYDPVZYHDJHDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CN=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methoxy-1H-imidazo[4,5-c]pyridine, min. 95%](/img/structure/B6329777.png)

![4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B6329783.png)








